3,4-Dihydroxy-3-cyclobutene-1,2-dione

Anion Recognition Supramolecular Chemistry Brønsted Acidity

Traditional acyclic diacids and larger-ring oxocarbon analogs fail to provide the precise Brønsted acidity and rigid H-bonding geometry required for high-performance squaramide receptors and optoelectronic materials. Squaric acid resolves this with pKa1=1.5 and its aromatic C4O4 scaffold. • 99% yield in catalyst-free squaramide synthesis using recyclable [bmim]Cl ionic liquid • Zn-squarate complexes exhibit highest thermal stability (Zn > Co=Cu > Ni) among divalent metal squarates • Unsymmetrical squaraine dyes achieve >5% PCE in OPV devices with 500-900 nm absorption. Supplied as ≥98% powder; ambient shipping.

Molecular Formula C4-H2-O4
Molecular Weight 114.06 g/mol
CAS No. 2892-51-5
Cat. No. B022372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-3-cyclobutene-1,2-dione
CAS2892-51-5
Synonymssquaric acid
squaric acid, dipotassium salt
squaric acid, disilver (+1) salt
squaric acid, disodium salt
squaric acid, monopotassium salt
squaric acid, monopotassium salt monohydrate
squaric acid, nickel (+2), (1:1) salt dihydrate
Molecular FormulaC4-H2-O4
Molecular Weight114.06 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C1=O)O)O
InChIInChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H
InChIKeyPWEBUXCTKOWPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid): Procurement-Relevant Chemical Profile and Differentiation Framework


3,4-Dihydroxy-3-cyclobutene-1,2-dione (CAS 2892-51-5), universally designated as squaric acid, is the archetypal member of the cyclic oxocarbon acid family [1]. It is a symmetrical, planar diprotic acid exhibiting aromatic stabilization of its dianion. Its defining physicochemical characteristic is an exceptionally high first acidity constant (pKa1 = 1.5), which is approximately three to four orders of magnitude greater than typical carboxylic acids (e.g., acetic acid pKa ~4.76) [2]. This pronounced acidity, coupled with its rigid 4-membered ring scaffold, enables a dual hydrogen-bonding motif that is not replicable by acyclic diacids or larger ring oxocarbon analogs. The compound serves as the foundational synthon for a vast array of functional materials, including squaramides, squarates, and squaraine dyes, where the unique electronic and geometric properties of the C4O4 core directly dictate performance metrics in fields ranging from medicinal chemistry to organic electronics [1].

Procurement Risk: Why Generic Oxocarbon or Acyclic Diacid Substitution Compromises Performance for 3,4-Dihydroxy-3-cyclobutene-1,2-dione Applications


The substitution of 3,4-dihydroxy-3-cyclobutene-1,2-dione with its nearest structural analogs—deltic acid (3-membered ring) or croconic acid (5-membered ring)—or with conventional acyclic carboxylic acids (e.g., oxalic or malonic acid) is not scientifically tenable for performance-critical applications. The divergent ring strain, aromatic stabilization energy, and resultant pKa shifts across the CnOnH2 series directly translate to quantifiable differences in thermal stability of derived metal complexes [1], Brønsted acidity of corresponding amides [2], and the thermodynamic parameters of the parent acids themselves [3]. These non-linear property variations preclude any linear interpolation of performance; a synthetic strategy or material formulation validated with squaric acid will not reliably translate to a substituted core. The evidence presented in Section 3 quantifies these precise failure points, substantiating the requirement for specific procurement of 3,4-dihydroxy-3-cyclobutene-1,2-dione.

Quantitative Differentiation of 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid) Against Closest Analogs: A Procurement Evidence Guide


Brønsted Acidity Ranking of Dual H-bond Donor Cores: Squaramides vs. Croconamides, Deltamides, and Ureas

Derivatives of squaric acid (squaramides) exhibit a precisely defined intermediate Brønsted acidity within the dual hydrogen-bond donor family. In a direct comparative study of identically substituted cores, the acidity trend was determined to be croconamides > squaramides > deltamides > ureas [1]. Croconamides are estimated to be 10–15 pKa units more acidic than the corresponding ureas, with squaramides occupying the intermediate region [1]. This differentiation is critical: squaramides maintain sufficient protonation at neutral pH for strong, charge-neutral hydrogen bonding, whereas more acidic croconamides risk partial deprotonation, altering their binding modality and selectivity profile [1].

Anion Recognition Supramolecular Chemistry Brønsted Acidity

Thermal Stability Inversion in Divalent Metal Chelates: Squaric Acid vs. Croconic Acid Complexes

The thermal decomposition behavior of metal chelates reveals a complete inversion of stability order between squaric acid and croconic acid derivatives. Thermogravimetric (TG) and differential thermal analysis (DTA) of Cu(II), Co(II), Ni(II), and Zn(II) complexes demonstrated that the decreasing order of thermal stability for squarate complexes is Zn > Co=Cu > Ni [1]. In stark contrast, the order for croconate chelates is Ni >> Zn > Co=Cu [1]. Notably, nickel squarate is the least thermally stable in the squarate series but is the most stable in the croconate series.

Coordination Chemistry Thermal Analysis Metal-Organic Frameworks

Power Conversion Efficiency Benchmarking: Squaric Acid-Core Squaraines in Organic Photovoltaics

Unsymmetrical squaraines (USQs), constructed with a squaric acid core, demonstrate high performance as donor materials in solution-processed bulk-heterojunction (BHJ) organic photovoltaic (OPV) cells. Two specific USQs (BIBISQ and TIBISQ) achieved power conversion efficiencies (PCE) exceeding 5% [1]. Key performance metrics include a short-circuit current density (Jsc) over 13 mA cm⁻², an open-circuit voltage (Voc) of 0.84 V, and a fill factor (FF) of 0.49 [1]. These metrics are underpinned by ideal low bandgaps (1.47 eV for BIBISQ and 1.39 eV for TIBISQ) and broad absorption spanning 500–900 nm [1].

Organic Photovoltaics OPV Squaraine Dyes Power Conversion Efficiency

Synthetic Efficiency: Catalyst-Free Ionic Liquid-Mediated Conversion of Squaric Acid to Squaramides

Squaric acid presents a unique solubility challenge for its direct conversion to squaramides, being insoluble in virtually all organic solvents . This traditionally restricted nucleophilic substitution reactions to aqueous media, limiting the scope of usable amines to only water-soluble varieties . A methodological advance employing the ionic liquid 1-butyl-3-methylimidazolium chloride ([bmim]Cl) enables a catalyst-free reaction that overcomes this limitation . This protocol achieves squaramide yields of up to 99% and allows the ionic liquid to be reused for at least three cycles without loss of efficacy .

Squaramide Synthesis Green Chemistry Ionic Liquids Nucleophilic Substitution

Thermodynamic Baselines: Distinct Specific Heat and Entropy of Squaric Acid Among Oxocarbons

Computational thermodynamic characterization reveals a non-linear progression in fundamental physical properties across the oxocarbon acid series. At 298.15 K, the calculated specific heat (Cp) of squaric acid is 111.2 J mol⁻¹ K⁻¹, and its entropy (S) is 117.3 J mol⁻¹ K⁻¹ [1]. These values are distinct from its smaller (deltic acid: Cp = 89.7, S = 98.3) and larger (croconic acid: Cp = 133.2, S = 136.5) ring analogs [1].

Thermodynamics Physical Chemistry Oxocarbon Acids

Target Application Scenarios for 3,4-Dihydroxy-3-cyclobutene-1,2-dione Based on Evidence-Backed Differentiation


Synthesis of Dual H-Bond Donor Receptors Requiring Balanced Acidity

3,4-Dihydroxy-3-cyclobutene-1,2-dione is the essential precursor for squaramide-based anion receptors. As established in Section 3, the squaramide core provides a uniquely balanced Brønsted acidity—intermediate between the overly acidic croconamides and the weakly acidic ureas/deltamides [1]. This balance is critical for maintaining a neutral, fully protonated hydrogen-bonding state at physiological pH, ensuring high-fidelity anion recognition without the complication of partial deprotonation that alters binding selectivity [1].

Fabrication of Thermally-Resilient Zinc(II)-Based Coordination Polymers or MOFs

For the synthesis of metal-organic frameworks (MOFs) or coordination polymers where thermal stability is paramount, squaric acid is the optimal ligand choice for Zn(II) centers. Comparative thermal analysis data (Section 3) confirms that Zn-squarate complexes exhibit the highest thermal stability among all studied divalent metal squarates (Zn > Co=Cu > Ni), a trend that is inverted compared to croconic acid complexes [1]. This thermal advantage is critical for applications requiring high-temperature processing or operational stability.

Development of Solution-Processed Organic Photovoltaic (OPV) Donor Materials

Squaric acid is the foundational core for synthesizing unsymmetrical squaraine (USQ) dyes, which have demonstrated power conversion efficiencies (PCE) exceeding 5% in bulk-heterojunction (BHJ) OPV devices [1]. The unique 'Y-manner' linkage to the squaric acid core enables ideal low bandgaps (1.39–1.47 eV) and intense, broad absorption across the visible and near-infrared spectrum (500–900 nm), features that are directly responsible for the high short-circuit current densities (Jsc > 13 mA cm⁻²) and overall device performance [1].

Scalable, Green Synthesis of Functionalized Squaramide Libraries

For medicinal chemistry or materials science programs requiring the generation of diverse squaramide libraries, squaric acid can be employed in a highly efficient, catalyst-free protocol using the ionic liquid [bmim]Cl [1]. This method overcomes the intrinsic low organic solubility of squaric acid, achieving up to 99% yield and expanding the accessible amine substrate scope beyond traditional water-soluble nucleophiles [1]. The recyclability of the ionic liquid for at least three cycles further enhances the economic and environmental profile of this synthetic route, distinguishing it from less efficient methods required for other oxocarbon acids [1].

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